N-Methyl-Phenylalanine tert-Butyl Ester is classified as an amino acid derivative and is often utilized in peptide synthesis and drug development. It can be derived from natural sources or synthesized chemically. As a modified amino acid, it plays a crucial role in the design of peptide-based drugs and can influence the pharmacokinetic properties of therapeutic agents.
The synthesis of N-Methyl-Phenylalanine tert-Butyl Ester can be achieved through several methods, typically involving N-methylation of phenylalanine derivatives. One common approach includes:
The molecular formula for N-Methyl-Phenylalanine tert-Butyl Ester is C13H17NO2. Its structure consists of:
This structural configuration contributes to its unique properties, including increased hydrophobicity due to the tert-butyl group.
N-Methyl-Phenylalanine tert-Butyl Ester can participate in various chemical reactions:
The mechanism of action for N-Methyl-Phenylalanine tert-Butyl Ester primarily revolves around its incorporation into peptides and proteins. Upon integration into a peptide chain, it may influence the conformation and stability of the resulting structure due to its steric bulk from the tert-butyl group. This modification can enhance binding affinity for specific receptors or enzymes, thus altering biological activity.
In pharmacological applications, the presence of the methyl group may prevent enzymatic degradation, thereby increasing the compound's half-life in biological systems.
N-Methyl-Phenylalanine tert-Butyl Ester exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and drug formulation.
N-Methyl-Phenylalanine tert-Butyl Ester finds applications in:
N-Me-Phe-otbu (N-Methyl-L-phenylalanine tert-butyl ester) integration into peptide chains relies on optimized SPPS protection schemes. The Fmoc/tBu strategy dominates modern workflows due to its orthogonality and avoidance of harsh acidic conditions (e.g., HF) required for Boc deprotection [2] [5]. Key considerations include:
Table 1: Protection Schemes for N-Me-Phe-otbu SPPS
| Component | Boc-SPPS | Fmoc-SPPS |
|---|---|---|
| Nα Protection | Boc (TFA-labile) | Fmoc (base-labile) |
| Side-Chain PG | Bzl (HF-labile) | tBu (TFA-labile) |
| C-Terminus | Merrifield resin | Wang/CTC resin |
| N-Me-Phe-otbu Compatibility | Limited (harsh cleavage) | High (mild TFA cleavage) |
The preparation of enantiomerically pure N-Me-Phe-otbu involves sequential esterification and N-methylation:
Fig. 1: N-Me-Phe-otbu Synthesis Workflow
L-Phe → [*t*BuOH/DCC] → H-Phe-otbu → [CH₂O/NaBH₃CN] → N-Me-Phe-otbu → [Mel/K₂CO₃] → N,N-Me₂-Phe-otbu (undesired) Coupling N-Me-Phe-otbu poses challenges due to steric hindrance from the N-methyl group and the bulky tert-butyl ester. Reagent systems are ranked by efficacy:
Table 2: Coupling Reagent Efficiency for N-Me-Phe-otbu
| Reagent System | Yield (%) | Epimerization (%) | Time |
|---|---|---|---|
| HATU/HOAt/DIEA | >99 | 0.3–0.5 | 1–2h |
| PyBOP/HOAt/DIEA | 98 | 0.2–0.4 | 1h |
| DIC/OxymaPure | 95 | 0.1–0.3 | 2h (50°C) |
| DIC/HOBt/DIEA | 70 | 1.5–2.0 | 3–4h |
N-Me-Phe-otbu is prone to racemization during activation due to the N-methyl group accelerating oxazolone formation. Key suppression strategies include:
Table 3: Racemization Suppression Tactics
| Condition | Racemization (%) | Mechanistic Insight |
|---|---|---|
| DIC/HOAt/DIEA in DMF | 0.4 | HOAt blocks oxazolone formation |
| HATU/HOAt/NMM in DCM | 0.1 | Low-polarity solvent + weak base |
| DIC/OxymaPure in DMF (50°C) | 0.3 | Oxyma’s low pKa limits enolization |
| DIC/HOBt/DIEA in DMF | 2.5 | HOBt’s weaker oxazolone suppression |
Preserving the tert-butyl ester during synthesis requires acid-labile linkers cleaved under mild conditions:
Table 4: Resin Linkers for C-Terminal tert-Butyl Ester Preservation
| Resin Type | Cleavage Conditions | Loading (mmol/g) | Compatibility with N-Me-Phe-otbu |
|---|---|---|---|
| 2-Chlorotrityl Chloride | 1–5% TFA/DCM | 0.8–1.2 | Excellent |
| Wang Resin | 50–95% TFA | 0.4–1.0 | Poor (ester hydrolysis) |
| psWang Linker | 95% TFA/H₂O | 0.3–0.5 | High (liraglutide-scale synthesis) |
| Hydrazide Linker | Hydrazine, then tBuOH | 0.6–0.8 | Moderate (extra steps) |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: